molecular formula C18H11IN2O2 B7789459 2-(1,3-dioxoinden-2-ylidene)-2-(4-iodo-2-methylanilino)acetonitrile

2-(1,3-dioxoinden-2-ylidene)-2-(4-iodo-2-methylanilino)acetonitrile

Cat. No.: B7789459
M. Wt: 414.2 g/mol
InChI Key: UKGVERLAPHIVIS-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(1,3-dioxoinden-2-ylidene)-2-(4-iodo-2-methylanilino)acetonitrile” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(4-iodo-2-methylanilino)acetonitrile involves several steps, typically starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial preparation of the starting material through a series of chemical reactions.

    Step 2: Intermediate formation using reagents such as acids, bases, or catalysts under controlled temperature and pressure conditions.

    Step 3: Final product isolation and purification using techniques like crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk synthesis: Utilizing large quantities of raw materials and reagents.

    Continuous monitoring: Ensuring reaction conditions are maintained within optimal ranges.

    Purification: Employing industrial-scale purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoinden-2-ylidene)-2-(4-iodo-2-methylanilino)acetonitrile undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted compounds with different functional groups.

Scientific Research Applications

2-(1,3-dioxoinden-2-ylidene)-2-(4-iodo-2-methylanilino)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(4-iodo-2-methylanilino)acetonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to receptors: Interacting with specific receptors on the surface of cells.

    Modulating pathways: Influencing biochemical pathways involved in cellular processes.

    Enzyme inhibition: Inhibiting the activity of certain enzymes, leading to altered cellular functions.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-2-(4-iodo-2-methylanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11IN2O2/c1-10-8-11(19)6-7-14(10)21-15(9-20)16-17(22)12-4-2-3-5-13(12)18(16)23/h2-8,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGVERLAPHIVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.